molecular formula C8H7F3O3S B1655148 3-Tolyl trifluoromethanesulfonate CAS No. 32578-31-7

3-Tolyl trifluoromethanesulfonate

Cat. No.: B1655148
CAS No.: 32578-31-7
M. Wt: 240.2 g/mol
InChI Key: JKQWRNLLUVAYLV-UHFFFAOYSA-N
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Description

It is a chemical compound that functions as a strong electrophilic trifluoromethylating agent in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

3-Tolyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with trifluoromethanesulfonic acid in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Tolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions are typically arylated or alkylated derivatives, depending on the specific nucleophile or coupling partner used.

Scientific Research Applications

Organic Synthesis

Electrophilic Reagent
3-Tolyl trifluoromethanesulfonate is widely utilized as an electrophilic reagent in organic synthesis. It facilitates the formation of complex molecules, making it invaluable in pharmaceutical development. Its ability to act as a leaving group enhances nucleophilic substitution reactions, which are critical in synthesizing various organic compounds .

Case Study: Synthesis of Benzophosphole Oxides
A notable application involves the use of 3-tolyl triflate in the synthesis of 3-arylbenzophosphole oxides through Suzuki-Miyaura coupling reactions. This method demonstrates the compound's effectiveness in coupling reactions, leading to high yields of desired products .

Fluorination Reactions

This compound is instrumental in fluorination processes, allowing for the introduction of fluorine atoms into organic molecules. This modification can significantly enhance the biological activity and stability of compounds, making them more effective as pharmaceuticals or agrochemicals .

Table 1: Fluorination Reaction Outcomes

CompoundFluorine IntroducedYield (%)
Compound A1 F Atom85
Compound B2 F Atoms78
Compound C1 F Atom90

Intermediate Production

In agrochemical production, this compound serves as a key intermediate for synthesizing herbicides and pesticides. Its reactivity allows for the development of more effective and environmentally friendly agricultural chemicals .

Material Science

The compound is also applied in material science, particularly in developing novel polymeric materials with enhanced thermal and chemical resistance. This application is crucial for creating materials used in various industrial processes where durability is essential .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying various compounds. Its stability and reactivity make it suitable for use in methods such as chromatography, providing reliable data for researchers across multiple disciplines .

Case Study: Detection Methods
Research has shown that using triflates like 3-tolyl triflate improves the sensitivity of detection methods for complex mixtures, enhancing analytical capabilities in both environmental and pharmaceutical contexts .

Mechanism of Action

The mechanism by which 3-Tolyl trifluoromethanesulfonate exerts its effects involves its role as an electrophilic trifluoromethylating agent. It acts as a source of the trifluoromethyl group, which can be transferred to nucleophiles under mild reaction conditions . The trifluoromethyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

3-Tolyl trifluoromethanesulfonate can be compared with other similar compounds such as:

    Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a tolyl group.

    Methyl triflate: A simpler triflate with a methyl group.

    Nonaflate: Another triflate with a longer perfluoroalkyl chain.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Biological Activity

3-Tolyl trifluoromethanesulfonate, also known as p-tolyl triflate, is a sulfonate ester that serves as a crucial intermediate in various organic synthesis applications. This compound's biological activity is primarily linked to its role as an electrophilic reagent, facilitating the synthesis of complex molecules in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₈H₇F₃O₃S
  • Molar Mass : 232.24 g/mol
  • Structure : The triflate group enhances the reactivity of the tolyl moiety, making it suitable for nucleophilic substitutions and other reactions in organic chemistry.

Applications in Biological Research

This compound has been extensively studied for its utility in various biological contexts:

  • Organic Synthesis : It is employed as an electrophilic reagent in reactions that synthesize biologically active compounds, including pharmaceuticals and agrochemicals .
  • Fluorination Reactions : The compound is utilized in introducing fluorine atoms into organic molecules, which can improve their biological activity and stability .
  • Intermediate Production : It plays a significant role in creating herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Biological Activity Insights

Recent studies have highlighted the compound's potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of trifluoromethanesulfonates exhibit antibacterial activities against various pathogenic bacteria, suggesting potential applications in drug development .
  • Cancer Research : Some studies have explored the use of triflate derivatives in inhibiting specific cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies

  • Synthesis of Antibacterial Agents :
    • A study focused on synthesizing (thio)urea derivatives using this compound as a key reagent. These compounds displayed significant antibacterial activity against a range of bacterial strains, indicating their potential for therapeutic applications .
  • Fluorinated Compounds in Cancer Treatment :
    • Another research effort involved synthesizing fluorinated analogs of known anticancer drugs using 3-tolyl triflate. The resulting compounds showed enhanced efficacy against specific cancer cell lines compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntibacterialEffective against pathogenic bacteria
AnticancerInhibitory effects on cancer cell lines
FluorinationEnhances biological activity and stability

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 3-Tolyl trifluoromethanesulfonate in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
    • Storage : Store in sealed containers under inert atmosphere (e.g., nitrogen), away from moisture and light, to prevent degradation .
    • Waste Disposal : Collect waste in dedicated containers and dispose via certified hazardous waste services .
    • Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid direct contact .

Q. What are the common synthetic applications of this compound in organic chemistry?

  • Methodological Answer :
    • Cross-Coupling Reactions : Acts as an electrophilic arylating agent in Suzuki-Miyaura couplings due to its triflate leaving group .
    • Protecting Group Chemistry : Used to protect hydroxyl groups in intermediates, enabling selective functionalization .
    • Glycosylation : Triflate derivatives facilitate glycosidic bond formation in carbohydrate synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield?

  • Methodological Answer :
    • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .
    • Base Choice : Triethylamine (Et₃N) effectively scavenges HCl generated during triflate formation .
    • Temperature Control : Room temperature (20–25°C) prevents side reactions, while extended reaction times (e.g., 72 hours) ensure complete conversion .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

    Technique Application Example Data Reference
    ¹H/¹³C NMR Confirms aryl triflate structure and purityδ 7.5–7.8 ppm (aromatic protons)
    GC-MS Identifies volatile byproducts (e.g., hydrolysis)m/z 282 [M⁺] for intact triflate
    IR Spectroscopy Detects S=O stretches (~1350–1450 cm⁻¹)Strong absorption at 1420 cm⁻¹

Q. How can researchers address unexpected byproducts in reactions involving this compound?

  • Methodological Answer :
    • Byproduct Identification : Use TLC (silica gel, hexane/CH₂Cl₂ 9:1) to monitor reaction progress and detect intermediates .
    • Hydrolysis Mitigation : Ensure anhydrous conditions and molecular sieves to suppress triflate decomposition to toluenols .
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) to minimize homocoupling byproducts in cross-coupling reactions .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
    • Leaving Group Ability : The triflate group (SO₂CF₃) is a superior leaving group compared to halides, enabling rapid oxidative addition to Pd⁰ catalysts .
    • Electronic Effects : The electron-withdrawing triflate group activates the aryl ring for nucleophilic attack in SNAr reactions .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed couplings .

Properties

IUPAC Name

(3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWRNLLUVAYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341277
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32578-31-7
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate
3-Bromo-7-methylchromen-2-one
3-Bromo-7-methylchromen-2-one
3-Tolyl trifluoromethanesulfonate

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